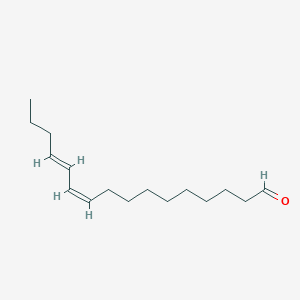

10Z,12E-Hexadecadienal

Description

Structure

3D Structure

Properties

IUPAC Name |

(10Z,12E)-hexadeca-10,12-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFASEAZCNYZBW-DEQVHDEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C\CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63024-98-6 | |

| Record name | Bombykal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063024986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Pathways and Regulation

Precursor Utilization and Metabolic Intermediates

The carbon backbone of (10Z,12E)-Hexadecadienal originates from fatty acids, which can be sourced either from the diet or synthesized anew within the organism.

The biosynthesis of C10-C18 moth pheromones typically starts from the saturated fatty acids palmitic acid (C16) or stearic acid (C18). d-nb.infoplos.org For a C16 compound like (10Z,12E)-Hexadecadienal, the primary precursor is palmitic acid (palmitate). nih.govwiley.com In the silkworm Bombyx mori, the C16 pheromone bombykol (B110295) is synthesized de novo from acetyl-CoA, with palmitate as the key intermediate. nih.govwiley.com

Other fatty acids can serve as precursors for different pheromone components in various species. For instance, some moths utilize stearic acid, which may undergo chain-shortening to produce C16 pheromones. nih.gov In Chilecomadia valdiviana, studies have shown that linoleic acid (a C18 di-unsaturated fatty acid) can be chain-shortened to produce a C16 diene aldehyde, and stearic acid can also serve as a precursor for the same compound. plos.orgresearchgate.net This highlights the adaptability of the biosynthetic machinery.

Table 1: Examples of Fatty Acid Precursors in Moth Pheromone Biosynthesis

| Species | Pheromone Component(s) | Precursor Fatty Acid(s) | Citation(s) |

|---|---|---|---|

| Bombyx mori | (10E,12Z)-Hexadecadien-1-ol | Palmitic acid | nih.govwiley.com |

| Helicoverpa zea | (Z)-11-Hexadecenal | Palmitic acid | nih.gov |

| Helicoverpa zea | (Z)-9-Hexadecenal | Stearic acid | nih.gov |

| Chilecomadia valdiviana | (7Z,10Z)-7,10-Hexadecadienal | Linoleic acid, Stearic acid | plos.orgresearchgate.net |

Insect pheromones are broadly classified into two types based on their biosynthetic origin.

Type I Pheromones: These are synthesized de novo from acetyl-CoA within the pheromone gland via the conventional fatty acid synthesis pathway. plos.orgpnas.org The majority of moth pheromones, which are C10-C18 alcohols, aldehydes, or acetates, fall into this category. pnas.orgpnas.org The biosynthesis of (10Z,12E)-Hexadecadienal is consistent with a Type I pathway, originating from de novo synthesized palmitic acid.

Type II Pheromones: These are typically polyunsaturated hydrocarbons derived from essential fatty acids like linoleic or linolenic acid obtained from the diet. plos.orgsemanticscholar.org These precursors are often modified in specialized cells called oenocytes before being transported to the pheromone gland. semanticscholar.org

In some cases, the distinction can be blurred. Research on C. valdiviana demonstrated that its pheromone can be produced both de novo from stearic acid and from dietary linoleic acid, indicating a mix of pathways is possible. plos.orgsemanticscholar.org Similarly, studies in Drosophila melanogaster show that pheromone production relies on a balance between dietary lipids and de novo synthesis to maintain homeostasis. nih.gov

Role of Fatty Acids (e.g., Linoleic Acid, Stearic Acid)

Enzymatic Transformations

Once the fatty acid precursor is available, a cascade of enzymatic reactions creates the specific structure of the final pheromone.

The introduction of double bonds into the fatty acyl chain is a critical step governed by fatty-acyl-CoA desaturases. These enzymes exhibit remarkable specificity in terms of the position and geometry (Z or E) of the double bonds they create, which is fundamental to the species-specificity of the pheromone signal. d-nb.infopnas.org

To produce a conjugated diene like (10Z,12E)-Hexadecadienal from palmitic acid, a specialized desaturase is required. In B. mori, a single bifunctional Δ10/12 desaturase (Bmpgdesat1) introduces two double bonds into palmitate to form the (10E,12Z)-hexadecadienoic acid precursor. nih.govwiley.com It is hypothesized that a desaturase with similar functionality but different stereospecificity would be responsible for producing the (10Z,12E) isomer.

The diversity of desaturases in moths is vast, including:

Δ11-desaturases: Commonly found in many moth species. nih.govpnas.org

Δ9-desaturases: Ubiquitous enzymes, though not always involved in pheromone synthesis. pnas.orgharvard.edu

Δ12-desaturases: Identified in species like Spodoptera exigua. d-nb.info

Unusual Desaturases: Such as the Δ13-desaturase found in the processionary moth Thaumetopoea pityocampa. pnas.orgnih.gov

In some biosynthetic pathways, chain-shortening enzymes (part of the β-oxidation pathway) are employed to tailor the carbon chain to the correct length after desaturation. nih.govpnas.orgoup.com

Table 2: Key Enzymes in Pheromone Biosynthesis

| Enzyme Class | Function | Example Species | Citation(s) |

|---|---|---|---|

| Desaturases | Introduce double bonds into fatty acyl chains | ||

| Δ10/12-Desaturase | Creates a conjugated diene system from palmitate | Bombyx mori | nih.govwiley.com |

| Δ11-Desaturase | Introduces a double bond at the 11th position | Helicoverpa zea, Ostrinia spp. | nih.govpnas.org |

| Fatty Acyl Reductase (FAR) | Reduces fatty acyl-CoA to a fatty alcohol | Bombyx mori, Spodoptera spp. | pnas.orgbohrium.compnas.org |

| Alcohol Oxidase (AO) | Oxidizes a fatty alcohol to an aldehyde | Heliothis zea, Bombyx mori | pnas.orgnih.govfrontiersin.org |

| Aldehyde Oxidase (AOX) | Oxidizes/degrades an aldehyde to a carboxylic acid | Bombyx mori, Manduca sexta | nih.govfrontiersin.orgnih.gov |

The terminal steps of the biosynthesis pathway involve modification of the carboxyl group of the fatty acyl precursor.

Reduction to Alcohol: The unsaturated fatty acyl-CoA is first converted to its corresponding alcohol by a pheromone gland-specific fatty acyl reductase (pgFAR). pnas.orgpnas.org This is a crucial step for all oxygenated pheromones. pnas.org The substrate specificity of the FAR enzyme can be a key factor in determining the final composition of the pheromone blend, with some FARs being highly selective and others having a broader range of substrates. pnas.orgbohrium.compnas.org

Oxidation to Aldehyde: For aldehyde pheromones like (10Z,12E)-Hexadecadienal, the fatty alcohol produced by the FAR is subsequently oxidized. This reaction is catalyzed by an alcohol oxidase (AO) or a similar alcohol dehydrogenase. pnas.orgnih.govfrontiersin.org

The system may also include aldehyde oxidases (AOX), which are molybdo-flavoenzymes that typically oxidize aldehydes into their corresponding carboxylic acids. nih.govresearchgate.net While this can be a degradation step, it is also hypothesized that AOX activity in the pheromone gland helps regulate the precise ratio of alcohol to aldehyde components in the final pheromone blend, a critical aspect of signal specificity. nih.govfrontiersin.org In B. mori, an AOX enzyme (BmorAOX5) has been identified in the pheromone gland that is capable of metabolizing fatty aldehydes. nih.gov

Desaturation and Chain Modification Enzymes

Genetic and Hormonal Regulation of Pheromone Biosynthesis

The entire process of pheromone production is under precise genetic and hormonal control to ensure it occurs at the right time and in the correct amounts.

The evolution of new pheromone signals is closely tied to the evolution of the genes encoding the biosynthetic enzymes. pnas.organnualreviews.org The desaturase and FAR gene families are particularly important. annualreviews.org Studies have shown that moth genomes can contain multiple desaturase genes, but species-specific differences in pheromone blends arise from which of these genes are actually expressed in the pheromone gland. pnas.orgopenagrar.de This suggests that changes in gene regulation, rather than the evolution of entirely new enzymes, can be a major driver of pheromone evolution. annualreviews.org The functional importance of these genes has been confirmed through RNA interference (RNAi) experiments, where knocking down the expression of specific desaturase or FAR genes leads to significant changes in the pheromone composition. nih.gov

In most moths, the timing of pheromone synthesis is regulated by a neurohormone called the Pheromone Biosynthesis Activating Neuropeptide (PBAN). annualreviews.orgjst.go.jpnih.gov

PBAN Signaling: PBAN is a 33-amino acid peptide produced in the brain's subesophageal ganglion and released into the hemolymph, typically in response to circadian cues. nih.govnih.govusda.gov

Mechanism of Action: The hormone travels to and acts directly on the pheromone gland. jst.go.jpresearchgate.net It binds to its specific G-protein-coupled receptor (PBANR) on the gland cells, triggering a second messenger cascade that involves an influx of extracellular calcium ions. nih.govwiley.comannualreviews.org

Regulated Step: The specific biosynthetic step controlled by PBAN varies among species. In Bombyx mori, PBAN primarily activates the final reduction step catalyzed by the fatty acyl reductase (FAR). jst.go.jpresearchgate.net In other species, PBAN has been shown to regulate earlier steps, including the initial synthesis of fatty acids. openagrar.deresearchgate.net

In addition to PBAN, other hormones like Juvenile Hormone (JH) can influence reproductive maturation and associated behaviors, including pheromone production and response. nih.govbiologists.com

Pheromone Biosynthesis-Activating Neuropeptide (PBAN) Cascades

The production of sex pheromones in many moth species is under the control of a neurohormone known as the Pheromone Biosynthesis-Activating Neuropeptide (PBAN). lu.se PBAN is a 33-34 amino acid peptide that belongs to the pyrokinin/PBAN family, characterized by a conserved C-terminal sequence of FSPRL-NH2, which is essential for its biological activity.

The signaling cascade for pheromone biosynthesis is initiated when PBAN, released from the subesophageal ganglion, travels through the hemolymph and binds to its specific G-protein coupled receptor (GPCR) on the epithelial cells of the pheromone gland. nih.gov This binding event triggers a signal transduction cascade that leads to an influx of extracellular calcium ions (Ca2+), a critical second messenger in this process. lu.senih.gov In the silkworm, Bombyx mori, this Ca2+ influx is mediated by store-operated channels (SOCs). lu.se

Once inside the cell, the increased concentration of Ca2+ activates downstream enzymes involved in pheromone production. In some species, this involves the activation of adenylate cyclase and the production of cyclic AMP (cAMP), while in others, like Bombyx mori, Ca2+ may directly activate specific enzymes. nih.gov A key step regulated by the PBAN cascade is the lipolysis of cytoplasmic lipid droplets, which releases the fatty acid precursors required for pheromone synthesis. pnas.org Studies have identified several lipases that are richly expressed in the pheromone gland and play a crucial role in this PBAN-stimulated release of precursors. pnas.org

While the PBAN cascade is a well-established mechanism for initiating pheromone biosynthesis, the specific downstream effects can vary between different moth species, influencing the activity of different enzymes in the biosynthetic pathway. pnas.org

Pheromone Gland Specificity and Expression

The pheromone gland is the specialized organ where the final steps of pheromone biosynthesis occur, and it is characterized by the expression of a unique set of enzymes that determine the species-specific composition of the pheromone blend. diva-portal.orgmdpi.com The biosynthesis of Type I pheromones, such as 10Z,12E-Hexadecadienal, typically starts from common fatty acid precursors like palmitic acid or stearic acid. plos.org These precursors undergo a series of modifications, including desaturation, chain-shortening, reduction, and oxidation, catalyzed by specific enzymes highly expressed in the pheromone gland.

Desaturases are a key class of enzymes that introduce double bonds at specific positions and with specific configurations (Z or E) in the fatty acyl chain. The differential expression of various desaturase genes is a major factor contributing to the diversity of moth pheromones. genome.jp For instance, the production of a C16 precursor with double bonds at the 10th and 12th positions would require the action of specific desaturases.

Following desaturation and any necessary chain length modification, a crucial step is the reduction of the fatty acyl precursor to an alcohol. This reaction is catalyzed by a pheromone gland-specific fatty-acyl reductase (pgFAR) . nih.gov In Bombyx mori, a pgFAR has been identified that shows strong substrate specificity for the (E,Z)-10,12-hexadecadienoic acid, the precursor to its main pheromone component, bombykol. nih.gov This enzyme is highly expressed in the pheromone gland just before adult eclosion. nih.gov The specificity of these reductases plays a significant role in determining the final composition of the pheromone blend. pnas.org

For the synthesis of an aldehyde pheromone like this compound, the corresponding fatty alcohol, (10Z,12E)-hexadecadien-1-ol, would be oxidized. This final step is catalyzed by an alcohol oxidase . mdpi.com The presence and activity of this enzyme in the pheromone gland are critical for the production of the aldehyde component.

Digital gene expression (DGE) profiling and transcriptome analysis of pheromone glands have been instrumental in identifying the genes encoding these specialized enzymes. pnas.orgresearchgate.net These studies have revealed that the pheromone glands of different moth species have distinct expression profiles of desaturases, reductases, and other biosynthetic enzymes, which accounts for the production of their unique, species-specific pheromone blends. genome.jp

Ecological and Behavioral Functions

Role as a Sex Pheromone Component in Specific Insect Taxa

(10Z,12E)-Hexadecadienal is a key constituent of the sex pheromone blends utilized by numerous species within the order Lepidoptera. In these insects, the compound is integral to the process of chemical communication that facilitates mating, primarily by attracting male moths to females ready for reproduction.

The significance of specific isomers of hexadecadienal in the reproductive behavior of several moth species has been a subject of detailed research.

Bombyx mori : The domestic silk moth, Bombyx mori, is renowned in the study of insect pheromones. Its primary sex pheromone is bombykol (B110295), which has the chemical structure (10E,12Z)-hexadecadien-1-ol. A related aldehyde, bombykal (B13413) or (10E,12Z)-hexadecadienal, also functions as a minor component of the pheromone blend. frontiersin.orgwikipedia.org It is important to note the specific stereochemistry of these compounds, as they are isomers of (10Z,12E)-Hexadecadienal.

Cydia pomonella : The codling moth, Cydia pomonella, primarily uses (8E,10E)-dodecadien-1-ol, known as codlemone, as its main sex pheromone component. slu.se While other compounds are present in the pheromone gland, including (E,E)-8,10-dodecadienal, (10Z,12E)-Hexadecadienal is not identified as a primary attractant for this species. slu.seresearchgate.net

Neogurelca himachala sangaica : In the diurnal hawk moth Neogurelca himachala sangaica, the sex pheromone consists mainly of (10E,12Z)-hexadecadienal (bombykal). nih.gov A trace amount of the (10E,12E) isomer is also present. nih.gov Interestingly, while bombykal alone attracts male moths, the addition of the (10E,12E) isomer reduces this attraction, suggesting it may play a role in ensuring species-specific communication. nih.gov

Deilephila elpenor lewisii : The sex pheromone of this hawk moth is a blend of two compounds: (10E,12Z)-hexadecadienal and (10E,12E)-hexadecadienal. researchgate.net The specific ratio of these two isomers is crucial for attracting male moths. researchgate.net

Theretra oldenlandiae oldenlandiae : The sex pheromone of this hawk moth species is composed of three components: (E)-11-hexadecenal, (10E,12Z)-hexadecadienal, and (10E,12E)-hexadecadienal. researchgate.net Male moths are attracted to a ternary blend of these compounds in a specific ratio. researchgate.net

Table 1: Sex Pheromone Components in Selected Lepidopteran Species

| Species | Compound(s) |

|---|---|

| Bombyx mori | Bombykol ((10E,12Z)-hexadecadien-1-ol), Bombykal ((10E,12Z)-hexadecadienal) frontiersin.orgwikipedia.org |

| Cydia pomonella | Codlemone ((8E,10E)-dodecadien-1-ol) slu.se |

| Neogurelca himachala sangaica | (10E,12Z)-Hexadecadienal, (10E,12E)-Hexadecadienal nih.gov |

| Deilephila elpenor lewisii | (10E,12Z)-Hexadecadienal, (10E,12E)-Hexadecadienal researchgate.netresearchgate.net |

| Theretra oldenlandiae oldenlandiae | (E)-11-hexadecenal, (10E,12Z)-Hexadecadienal, (10E,12E)-Hexadecadienal researchgate.net |

Olfactory Receptor Interactions and Signal Transduction

The detection of pheromones like (10Z,12E)-Hexadecadienal is a highly specialized process that occurs at the molecular level within the insect's antennae. This process involves specific interactions with olfactory receptors, leading to a cascade of events that result in a behavioral response.

Pheromone molecules enter the aqueous environment of the sensillum lymph through pores in the cuticle of the antenna. frontiersin.org Inside, they are bound by pheromone-binding proteins (PBPs), which are thought to solubilize and transport these hydrophobic molecules to the olfactory receptors (ORs). frontiersin.orgfrontiersin.org These receptors are transmembrane proteins located on the dendrites of olfactory receptor neurons. frontiersin.org The binding of a specific pheromone molecule to its corresponding OR is a critical step that initiates signal transduction. koreascience.krgenominfo.org This interaction is believed to cause a conformational change in the receptor, leading to the opening of an ion channel and the generation of an electrical signal. frontiersin.org This signal, or action potential, is then transmitted to the insect's brain, where it is processed and can trigger a specific behavior, such as flight towards the pheromone source. wikipedia.org In Bombyx mori, for example, the pheromone receptor BmorOR1 is specifically tuned to bombykol, while another receptor, BmorOR3, responds to bombykal. frontiersin.org

The ability of insects to distinguish between different stereoisomers of a pheromone is a remarkable feat of molecular recognition. researchgate.netplos.org This selectivity is primarily attributed to the specific three-dimensional structure of the binding pocket within the olfactory receptor. plos.org Even subtle differences in the geometry of a molecule, such as the cis or trans configuration of a double bond, can dramatically affect its ability to fit into the binding site and activate the receptor. Research on the pheromone receptors of Bombyx mori has demonstrated this high degree of selectivity. For instance, BmorOR1 responds strongly to the natural pheromone bombykol, which has a (10E,12Z) configuration, but shows very little or no response to its other three stereoisomers, including the (10Z,12E) isomer. plos.orgplos.org This indicates that the receptor itself is the primary determinant of stereochemical specificity. researchgate.netplos.org This precise molecular filtering mechanism is essential for maintaining reproductive isolation between closely related species that may use similar but distinct pheromone blends.

Binding Mechanisms with Pheromone Receptors (ORs)

Structure-Activity Relationships in Chemoreception

The biological effect of a pheromone is intrinsically tied to its molecular structure. The specific arrangement of atoms and chemical bonds determines how the molecule interacts with its designated receptor, ultimately dictating the behavioral response of the insect.

The stereochemistry of a pheromone molecule, particularly the configuration of its double bonds, is a crucial factor governing its biological activity. mhmedical.com The specific spatial arrangement of the atoms in a molecule like (10Z,12E)-Hexadecadienal creates a unique three-dimensional shape that is recognized by the insect's olfactory receptors. Any alteration to this specific stereochemical structure can significantly diminish or completely abolish its biological function. For example, studies on the pheromone receptors of the silkworm moth, Bombyx mori, have shown that the receptor BmorOR1 is highly tuned to the natural pheromone bombykol, which has a (10E,12Z) configuration. plos.org The other geometric isomers, including the (10Z,12E) alcohol, elicit very weak or no response from this receptor. plos.orgplos.org This demonstrates that the precise fit between the pheromone molecule and its receptor is paramount for initiating the signaling cascade that leads to a behavioral response. This high degree of specificity in chemoreception ensures that insects can reliably identify mates of their own species, a fundamental aspect of reproductive success.

Impact of Chain Length and Double Bond Configuration

The biological activity of a pheromone is intrinsically linked to its molecular structure, specifically the chain length of the carbon backbone and the configuration of its double bonds. In the case of hexadecadienals, which are aldehydes with a 16-carbon chain and two double bonds, these features are critical determinants of species-specific recognition and behavioral responses in insects.

The position and geometry (Z or E) of the double bonds are paramount for receptor binding and subsequent neural activation in the receiving organism. For instance, the silkworm moth, Bombyx mori, utilizes (10E,12Z)-hexadecadien-1-ol, known as bombykol, as its primary sex pheromone. plos.org Its pheromone receptor, BmorOR1, demonstrates high selectivity for the (10E,12Z) isomer. plos.org While the aldehyde form, (10E,12Z)-hexadecadienal (bombykal), also elicits a response, it is with a higher threshold, suggesting a secondary role. plos.orgwikipedia.org Research has shown that other stereoisomers, such as the (10Z,12E) and (10Z,12Z) forms, produce very low responses, and the (10E,12E) isomer is completely inactive. plos.orgplos.org This highlights the stringent requirement for a specific double bond configuration for effective pheromonal communication in this species.

Shifting the position of the conjugated diene system or altering the chain length can render the molecule inactive. plos.org For example, an analogue shortened by two carbons from the omega end elicited a response similar to or slightly higher than bombykol, whereas elongating the chain resulted in inactivity. plos.org This demonstrates that even subtle changes in the carbon chain length can drastically affect the molecule's ability to function as a pheromone. plos.org The flexibility of the saturated part of the carbon chain is also important; introducing additional double or triple bonds can reduce the molecule's activity. plos.org

The following table illustrates how variations in chain length and double bond configuration affect the biological role of similar compounds.

| Compound Name | Chain Length | Double Bond Positions & Configuration | Biological Role |

| (10Z,12E)-Hexadecadienal | C16 | 10Z, 12E | Pheromone component in various Lepidoptera. |

| (10E,12Z)-Hexadecadien-1-ol (Bombykol) | C16 | 10E, 12Z | Primary sex pheromone of Bombyx mori. plos.org |

| (10E,12Z)-Hexadecadienal (Bombykal) | C16 | 10E, 12Z | Pheromone component in Bombyx mori, less potent than bombykol. plos.orgwikipedia.org |

| (9Z,11E)-Hexadecadienal | C16 | 9Z, 11E | Pheromone specific to Diatraea saccharalis. |

| (Z,Z,E)-7,11,13-Hexadecatrienal | C16 | 7Z, 11Z, 13E | Critical for Phyllocnistis citrella attraction. |

| cis-9, trans-12-Tetradecadienyl acetate (B1210297) | C14 | 9Z, 12E | Sex pheromone of the almond moth and Indian meal moth. science.gov |

This table is generated based on data from multiple sources to illustrate the principle of structural specificity.

Multi-Component Pheromone Blends and Synergism

Role of (10Z,12E)-Hexadecadienal in Blend Composition

(10Z,12E)-Hexadecadienal often functions as a crucial component within a complex blend of chemicals that constitute an organism's full pheromone signal. The precise ratio of these components is frequently essential for eliciting a complete and species-specific behavioral response.

For example, in some hawk moth species, (10E,12Z)-hexadecadienal, known as bombykal, and its analogues are key sex pheromone components. researchgate.net In the diurnal hawk moth Hemaris affinis, the sex pheromone is a three-component blend of (Z)-11-hexadecenal, (10E,12Z)-hexadecadienal, and (10E,12E)-10,12-hexadecadienal in a specific ratio. researchgate.net Field experiments demonstrated that only the complete three-component blend was effective in attracting male moths, with single or two-component mixtures failing to do so. researchgate.net This illustrates the synergistic effect where the presence of all components, including a specific hexadecadienal isomer, is necessary for biological activity.

| Species | Other Pheromone Components in the Blend | Ratio of Components (if known) | Role of Hexadecadienal Isomer |

| Smerinthus tokyonis | (10E,12Z)-hexadecadienyl acetate, (10Z,12Z)-hexadecadienyl acetate | 6:7:87 ((10Z,12E)-acetate:(10E,12Z)-acetate:(10Z,12Z)-acetate) | Part of a three-component acetate blend that elicits orientation and contact behavior in males. researchgate.net |

| Hemaris affinis | (Z)-11-hexadecenal, (10E,12E)-10,12-hexadecadienal | 45:20:35 | Essential component of a three-part blend required to attract males. researchgate.net |

| Notarcha derogata | (10E,12E)-hexadecadienal | Not specified | Identified as a major sex pheromone component. researchgate.net |

| Diaphania hyalinata | (E)-11-hexadecenal, trace amounts of related alcohols and acetates | Not specified | Major constituent of the pheromone extract. researchgate.net |

This table is generated based on available research data.

Interspecific and Intraspecific Communication Dynamics

The specific composition of pheromone blends, including the presence and ratio of isomers like (10Z,12E)-Hexadecadienal, plays a critical role in maintaining reproductive isolation between different species (interspecific communication) and in mediating interactions within a single species (intraspecific communication). diva-portal.org

Interspecific Communication: Closely related species that live in the same geographical area (sympatric species) often use similar chemical compounds in their pheromone blends. However, the precise ratio of these components typically differs, allowing individuals to distinguish between their own species and others, thus preventing interbreeding. For instance, while several hawk moth species use bombykal analogues, the unique blend composition for each species ensures reproductive isolation. researchgate.netresearchgate.net The addition of a compound used by one species can act as a behavioral antagonist, inhibiting the attraction of another. For example, in field trials for Helicoverpa gelotopoeon, the addition of (Z)-11-hexadecenal to the pheromone blend significantly reduced the catch of males, indicating its role in reproductive isolation from other Heliothinae moths. researchgate.net

Intraspecific Communication: Within a species, the pheromone blend elicits a sequence of behaviors leading to mating. diva-portal.org The release of the correct blend by a female signals her readiness to mate. wikipedia.org For males, detecting the species-specific blend at the right concentration triggers behaviors such as upwind flight to locate the female. wikipedia.org The response of male Smerinthus tokyonis to a synthetic blend of three hexadecadienyl acetate isomers, including the (10Z,12E) form, demonstrates this. researchgate.net While the synthetic blend elicited orientation and contact, the response was stronger to a calling female, suggesting that other close-range cues may also be involved in the complete mating sequence. researchgate.net

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of volatile and semi-volatile organic compounds like (10Z,12E)-hexadecadienal, enabling the separation of complex mixtures and the quantification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of insect pheromones, including (10Z,12E)-hexadecadienal. researchgate.net This method allows for the separation of volatile compounds from a sample, which are then ionized and fragmented to produce a unique mass spectrum for each compound. This "molecular fingerprint" allows for definitive identification.

In the analysis of pheromone gland extracts, GC-MS is used to identify and quantify the components present. For instance, in studies of the hawk moths Deilephila elpenor lewisii and Theretra oldenlandiae oldenlandiae, GC-MS was instrumental in identifying (10E,12E)-10,12-hexadecadienal as a key pheromone component. researchgate.net The analysis of fragmentation patterns in the mass spectrum is critical for structural elucidation. For aldehydes like (10Z,12E)-hexadecadienal, characteristic fragment ions provide confirmation of the functional group and carbon chain length. The molecular ion peak, corresponding to the molecular weight of the compound, is also a key diagnostic feature.

To enhance the volatility of less volatile precursors or related compounds in pheromone biosynthesis studies, derivatization techniques are often employed prior to GC-MS analysis. plos.org For example, the use of silylating agents can make compounds more amenable to gas chromatographic separation.

The following table summarizes the key mass spectrometry data for hexadecadienal isomers:

| Property | Value | Source |

| Molecular Formula | C16H28O | nih.gov |

| Molecular Weight | 236.39 g/mol | nih.gov |

| InChIKey | OSFASEAZCNYZBW-YTXTXJHMSA-N | nih.gov |

| Canonical SMILES | CCC/C=C/C=C/CCCCCCCCC=O | nih.gov |

Hyphenated Techniques in Pheromone Analysis

Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities for pheromone analysis. asdlib.orgresearchgate.netijpsr.com The coupling of gas chromatography with electroantennographic detection (GC-EAD) is a powerful bioanalytical tool. In this setup, the effluent from the GC column is split, with one portion going to a standard detector (like a flame ionization detector or a mass spectrometer) and the other passing over an insect's antenna. researchgate.netresearchgate.net This allows for the simultaneous recording of the chemical profile of a sample and the physiological response of the insect's olfactory system.

This technique is invaluable for identifying biologically active compounds in complex mixtures, such as pheromone gland extracts. researchgate.net It allows researchers to pinpoint which specific compounds in a blend elicit an olfactory response from the insect, even if they are present in trace amounts. For example, GC-EAD has been used to identify the individual pheromone components that trigger responses in the antennae of various moth species. researchgate.netresearchgate.net

Electrophysiological Detection Methods

Electrophysiological techniques provide direct insight into the neural responses of insects to chemical stimuli, offering a highly sensitive means of detecting and characterizing behaviorally relevant compounds like (10Z,12E)-hexadecadienal.

Electroantennography (EAG) and Single Sensillum Recordings (SSR)

Electroantennography (EAG) measures the summated electrical potential from all the olfactory receptor neurons on an insect's antenna in response to an odor stimulus. nih.govnih.gov It is a valuable tool for screening compounds for biological activity and for determining the relative sensitivity of an insect's olfactory system to different chemicals. researchgate.netnih.gov EAG has been widely used to demonstrate the biological activity of pheromone components, including various isomers of hexadecadienal. researchgate.net

Single Sensillum Recording (SSR), also known as single-cell recording, is a more refined technique that allows researchers to record the electrical activity of individual olfactory receptor neurons housed within a single sensillum on the antenna. researchgate.netnih.govnih.gov This method provides a much higher level of detail than EAG, making it possible to determine the specific tuning of individual neurons to particular compounds. researchgate.netnih.gov SSR has been used to compare the physiological efficacy of different hexadecadienal isomers at the level of the primary olfactory neuron. researchgate.net

The following table outlines the applications of these electrophysiological techniques:

| Technique | Description | Application in Pheromone Research |

| Electroantennography (EAG) | Measures the overall electrical response of the entire antenna to an odor. nih.govnih.gov | Screening for biologically active compounds; assessing the relative sensitivity of the olfactory system to different chemicals. researchgate.net |

| Single Sensillum Recording (SSR) | Records the action potentials from individual olfactory receptor neurons. nih.govnih.gov | Determining the specific tuning of individual neurons to particular pheromone components and isomers. researchgate.net |

Correlation of Electrophysiological Responses with Behavioral Bioassays

A crucial aspect of pheromone research is establishing a link between the physiological responses observed through electrophysiology and the actual behavioral responses of the insect. researchgate.net Behavioral bioassays, such as wind tunnel experiments and field trapping, are used to assess the attractiveness of synthetic pheromone blends. researchgate.netscience.govdiva-portal.org

Studies have shown a good correlation between the electrophysiological data obtained from EAG and SSR and the behavioral roles attributed to the tested compounds. researchgate.net For instance, compounds that elicit strong EAG responses are often found to be key components of the attractive pheromone blend in behavioral assays. researchgate.netresearchgate.net This integrated approach, combining analytical chemistry, electrophysiology, and behavioral studies, is essential for the complete identification and characterization of an insect's sex pheromone. researchgate.netscience.gov

Stereochemical Analysis and Isomer Differentiation

The stereochemistry of pheromones is often critical to their biological activity, and different geometric isomers can elicit vastly different behavioral responses. Therefore, the ability to separate and identify the specific isomers of (10Z,12E)-hexadecadienal is of utmost importance.

The synthesis of all possible geometric isomers of a suspected pheromone component is often necessary for definitive identification and for testing their individual and combined effects in biological assays. diva-portal.org For conjugated dienes like 10,12-hexadecadienal, there are four possible geometric isomers: (10Z,12E), (10E,12Z), (10Z,12Z), and (10E,12E).

Advanced chromatographic techniques, often employing specialized capillary columns, are used to separate these isomers. researchgate.net The retention times of the natural compound can then be compared to those of the synthetic standards for identification. Furthermore, electrophysiological techniques like EAG and SSR are used to compare the biological activity of the different isomers, revealing the specific stereochemistry that is most effective in eliciting an olfactory response. researchgate.net For example, in the elephant hawk-moth, Deilephila elpenor, the (10E, 12E)-isomer of hexadecadienal was identified as a major pheromone component, and its physiological efficacy was compared to other isomers using these methods. researchgate.net

Academic Synthetic Strategies and Stereochemical Control

Stereoselective Total Synthesis Approaches

The construction of the C10-C12 conjugated diene with specific (Z,E) geometry is the cornerstone of any synthetic route to (10Z, 12E)-Hexadecadienal. Researchers have employed several powerful organometallic and classical organic reactions to achieve this with high stereoselectivity.

The Wittig reaction and its modifications are fundamental tools for the formation of carbon-carbon double bonds and have been extensively used in the synthesis of insect pheromones, including analogues of (10Z, 12E)-Hexadecadienal. wikipedia.org The reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide, the reaction conditions, and the presence of additives like lithium salts. wikipedia.orgharvard.edu

For the synthesis of the (10Z, 12E) diene system, a common strategy involves the reaction of a C10 phosphonium ylide with a C6 aldehyde fragment, or vice versa. To achieve the desired stereochemistry, stabilized or non-stabilized ylides can be employed under specific conditions. wikipedia.org For instance, the Schlosser modification of the Wittig reaction allows for the conversion of an initially formed erythro betaine (B1666868) intermediate to the more stable threo betaine, leading to the formation of the (E)-alkene. wikipedia.orgwikidoc.org This level of control is crucial for constructing the (12E) double bond. The (10Z) bond can be introduced using a separate Wittig reaction designed to favor the Z-isomer, often by using non-stabilized ylides under salt-free conditions. wikipedia.org A synthetic approach might involve the Wittig reaction of a phosphonium ylide derived from an unprotected bromohydrin to generate a mixture of (Z,E) and (E,E) isomers, which then require separation. diva-portal.org

A representative synthetic sequence could involve the preparation of a C10 phosphonium salt, which is then converted to the corresponding ylide and reacted with an appropriate aldehyde to form the conjugated diene backbone. slideshare.netchegg.com

Table 1: Key Aspects of Wittig Olefination in (10Z, 12E)-Hexadecadienal Synthesis

| Feature | Description | Reference |

| Reactants | Phosphonium ylide and an aldehyde/ketone. | wikipedia.org |

| Key Transformation | Formation of a C=C double bond. | wikipedia.org |

| Stereochemical Control | Achieved by using stabilized/non-stabilized ylides, Schlosser modification, and controlling reaction conditions. | wikipedia.orgwikidoc.org |

| Application | Formation of either the (10Z) or (12E) double bond, or both in a sequential manner. | diva-portal.orgslideshare.net |

Palladium-catalyzed cross-coupling reactions are powerful methods for constructing carbon-carbon bonds with high stereoselectivity. The Sonogashira reaction, which couples a terminal alkyne with a vinyl or aryl halide, is particularly relevant for the synthesis of conjugated enynes, which are key precursors to conjugated dienes. researchgate.netwikipedia.org This reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org

In the context of (10Z, 12E)-Hexadecadienal synthesis, a Sonogashira coupling can be used to create a (10E)-enyne intermediate. researchgate.netscispace.com For example, coupling an (E)-vinyl halide with a terminal alkyne fragment under palladium and copper catalysis would yield the desired enyne. researchgate.netwikipedia.orgrsc.org This enyne can then be stereoselectively reduced to the (10E, 12Z)-diene. The Suzuki reaction, another palladium-catalyzed coupling, can also be employed to form the conjugated diene directly by reacting a vinylborane (B8500763) with a vinyl halide. scribd.com

Table 2: Application of Sonogashira Coupling in Pheromone Synthesis

| Feature | Description | Reference |

| Reactants | Terminal alkyne and a vinyl/aryl halide. | wikipedia.org |

| Catalysts | Palladium complex (e.g., PdCl2(PhCN)2) and a copper co-catalyst. | wikipedia.orgscispace.com |

| Key Intermediate | Conjugated enyne. | researchgate.netscispace.com |

| Application | Synthesis of precursors for conjugated dienes like bombykol (B110295) and its analogues. | researchgate.netscispace.com |

The stereoselective reduction of an enyne precursor is a critical step to establish the (10Z, 12E) geometry. While catalytic hydrogenation using Lindlar's catalyst is a classic method for the cis-reduction of alkynes, alternative methods involving metal reductions have been developed to achieve high stereoselectivity.

The reduction of enynols using activated zinc, particularly a combination of zinc galvanized with copper and silver (Zn/Cu/Ag), has proven to be a highly efficient and stereoselective method for the cis-reduction of the triple bond in conjugated enynes. usda.govresearchgate.net This method can achieve over 98% stereoselectivity for the formation of the (Z)-double bond, yielding the desired (E,Z)-diene system with high purity. usda.govresearchgate.net The reaction is typically performed in a methanol-water solvent system. usda.gov This approach has been successfully applied to the synthesis of (E,Z)-10,12-hexadecadienol (bombykol), the alcohol precursor to the target aldehyde. usda.gov

Table 3: Parameters for Zinc-Mediated Reduction

| Parameter | Value/Condition | Reference |

| Reagent | Activated Zinc (e.g., Zn/Cu/Ag). | usda.govresearchgate.net |

| Solvent | Methanol-water. | usda.gov |

| Stereoselectivity | ≥98% cis-reduction. | usda.govresearchgate.net |

| Application | Reduction of (E)-enynols to (E,Z)-dienols. | usda.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)

Functional Group Interconversions and Oxidation Reactions

Once the stereochemically defined diene alcohol, (10Z, 12E)-hexadecadien-1-ol, is synthesized, the final step is the selective oxidation of the primary alcohol to the corresponding aldehyde.

The oxidation of the primary alcohol to an aldehyde requires mild and selective reagents to avoid over-oxidation to the carboxylic acid and to prevent isomerization of the sensitive conjugated diene system. diva-portal.org

Pyridinium Chlorochromate (PCC) is a widely used reagent for the oxidation of primary alcohols to aldehydes. nih.govresearchgate.net It is a milder alternative to other chromium-based oxidants and is typically used in an anhydrous solvent like dichloromethane. chemistrysteps.com PCC has been successfully employed to prepare (E,Z)-10,12-hexadecadienal (bombykal) from its alcohol precursor, bombykol. nih.gov

The Swern oxidation is another powerful and mild method for converting primary alcohols to aldehydes. wikipedia.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. wikipedia.orgthermofisher.com The Swern oxidation is known for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions, making it suitable for complex and sensitive substrates. wikipedia.org It has been utilized in the synthesis of various insect pheromones containing an aldehyde functional group.

Table 4: Comparison of Selective Oxidation Methods

| Oxidation Method | Reagents | Key Advantages | Reference |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) in CH2Cl2. | Mild, selective for aldehydes, avoids over-oxidation in anhydrous conditions. | nih.govchemistrysteps.comnih.gov |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine. | Very mild conditions, high yields, wide functional group tolerance. | wikipedia.org |

Enzymatic and Biocatalytic Synthesis Routes

Nature's approach to pheromone synthesis offers inspiration for biocatalytic methods. In Bombyx mori, the biosynthesis of the pheromone blend involves a series of enzymatic steps starting from palmitic acid. vulcanchem.comnih.gov A key step is the conversion of a fatty acyl precursor to the corresponding alcohol by a fatty acyl reductase (FAR). nih.govcuni.cz Subsequently, specific dehydrogenase enzymes can introduce the double bonds. vulcanchem.com While the complete in vitro enzymatic synthesis of (10Z, 12E)-Hexadecadienal is complex, the use of isolated enzymes for specific transformations represents a promising area of research. For example, lipases have been used for the kinetic resolution of alcohol intermediates in pheromone synthesis, demonstrating the potential of enzymes to achieve high stereochemical control. nih.gov The biosynthesis in the moth is regulated by the pheromone biosynthesis-activating neuropeptide (PBAN), which controls the final reductive step. wikipedia.orgnih.gov Researchers have explored using genetically modified organisms, such as tobacco plants, to produce pheromone precursors, which can then be chemically converted to the final product. wikipedia.org

Comparison of Efficiency and Environmental Considerations

The production of stereochemically pure pheromones is crucial, as different isomers can have drastically different biological effects. jst.go.jp Traditional and modern synthetic methods are often evaluated based on their efficiency (yield, number of steps, ease of purification) and environmental impact (atom economy, toxicity of reagents, waste generation). researchgate.netresearchgate.net

Common strategies for constructing the conjugated diene system in hexadecadienals include the Wittig reaction and olefin metathesis.

Wittig Reaction : This has been a cornerstone method for creating carbon-carbon double bonds in pheromone synthesis. semanticscholar.org It can be adapted to favor the formation of Z (cis) isomers. However, a significant drawback is its poor atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to remove. nih.gov Efforts to make the Wittig reaction "greener" include using safer solvents like water, reducing reaction times, and performing the reaction at ambient temperatures in a one-pot process. sciepub.comgctlc.org

Olefin Metathesis : More recently, ruthenium-catalyzed Z-selective cross-metathesis has emerged as a powerful and efficient alternative for synthesizing cis-olefins. nih.gov This method can offer higher selectivity and more streamlined routes compared to classical methods. researchgate.net The development of functional-group-tolerant catalysts has broadened the applicability of this reaction in complex molecule synthesis. researchgate.netresearchgate.net

From an environmental perspective, the use of pheromones in Integrated Pest Management (IPM) strategies is inherently "green." ontosight.ai By disrupting the mating cycles of specific pests, pheromones reduce the reliance on broad-spectrum chemical pesticides, thus minimizing harm to non-target organisms and the environment. nih.govontosight.aiinknowvation.com

Table 1: Comparison of Synthetic Methodologies for Pheromones

| Methodology | Advantages | Disadvantages | Environmental Considerations |

|---|---|---|---|

| Wittig Reaction | - Well-established for C=C bond formation

| - Poor atom economy (phosphine oxide byproduct) nih.gov | - "Green" versions are being developed (e.g., aqueous, solvent-free) gctlc.org |

| Olefin Metathesis | - High Z-selectivity with modern catalysts nih.gov | - Requires expensive and specialized ruthenium catalysts researchgate.net | - Generally more atom-economical than Wittig reaction

|

Scalability and Stereochemical Fidelity in Biocatalysis

Biocatalysis, using enzymes or whole microorganisms, presents a highly scalable and stereospecific alternative to chemical synthesis for producing pheromones. acs.orgbiorxiv.org This approach often leverages the same enzymatic machinery that insects use, ensuring high stereochemical fidelity. acs.org

The biosynthesis of Bombykol, the alcohol precursor to the related (10E,12Z)-isomer, starts from palmitoyl-CoA. wikipedia.org A key step involves a specific desaturase enzyme that creates the conjugated (10E,12Z)-diene system with high precision. wikipedia.org Subsequently, a fatty-acyl reductase (FAR) enzyme, which requires NADPH, reduces the acyl precursor to the final alcohol, Bombykol. pnas.org The conversion of the pheromonal alcohol to the aldehyde is then carried out by enzymes like aldehyde oxidases. nih.govresearchgate.net

This natural pathway highlights the potential of biocatalysis:

Stereochemical Fidelity : Enzymes operate with high regio- and stereoselectivity, which is critical for producing the correct biologically active isomer and avoiding inactive or inhibitory isomers. biorxiv.orgmdpi.com Lipases, for example, are widely used to resolve racemic alcohols with high enantioselectivity. mdpi.comscience.gov

Scalability : Fermentation-based production using engineered yeast cells is a key strategy for large-scale pheromone synthesis. acs.org Scientists can transfer the genes for the insect's biosynthetic enzymes into yeast, which can then be grown in large industrial fermenters. acs.org Companies like BioPhero have demonstrated this scalability, moving from 1 L to 180,000 L fermenters, which dramatically reduces production costs compared to chemical synthesis. acs.org

Environmental Considerations : Biocatalytic processes are considered environmentally friendly. They are typically run in water under mild conditions (temperature and pressure) and use renewable feedstocks, such as glycerol, as the carbon source. biorxiv.org This avoids the use of toxic reagents, heavy metal catalysts, and organic solvents common in traditional organic synthesis. researchgate.netbiorxiv.org

Table 2: Features of Biocatalytic Pheromone Synthesis

| Feature | Description | Advantage |

|---|---|---|

| Stereochemical Fidelity | Enzymes (e.g., desaturases, reductases) create the exact isomeric structure found in nature. wikipedia.org | Eliminates the need for difficult purification of isomers, ensuring high biological activity. biorxiv.org |

| Scalability | Fermentation using engineered microbes (e.g., yeast) allows for large-scale, cost-effective production. acs.org | Makes pheromones economically viable for use in large-scale agriculture (row crops). acs.org |

| Environmental Profile | Process uses water as a solvent, renewable feedstocks, and biodegradable catalysts (enzymes). biorxiv.org | Reduces hazardous waste and environmental impact compared to multi-step chemical synthesis. researchgate.netbiorxiv.org |

Synthesis of Geometrical Isomers for Biological Studies

In pheromone research, a standard and essential practice is the synthesis of all possible geometric isomers of a putative pheromone to definitively identify the active component through biological assays. diva-portal.orgtandfonline.comwikiwand.com The (10Z,12E)-Hexadecadienal is one of the four possible isomers of the 10,12-conjugated system, the others being the (10E,12Z), (10E,12E), and (10Z,12Z) isomers.

Structure-activity relationship studies for the silkworm moth pheromone system are well-documented. Researchers synthesized all four geometric isomers of the alcohol, Bombykol. jst.go.jp Bioassays revealed that the natural (10E,12Z)-isomer was exceptionally active, while the (10Z,12E) and (10Z,12Z) isomers elicited very low responses, and the (10E,12E) isomer was completely inactive. jst.go.jp This demonstrates the extreme specificity of the insect's olfactory receptors and underscores the necessity of testing all isomers to understand the chemical communication system fully.

The synthesis of these isomers often involves stereoselective methods to control the geometry of each double bond independently. For example, the synthesis of the corresponding alcohol isomers of Bombykal (B13413) has been achieved using different strategies:

(10Z,12E)-Hexadecadien-1-ol : Synthesized via the reduction of a (12E)-hexadecen-10-yn-1-ol intermediate. researchgate.net

(10E,12E)-Hexadecadien-1-ol : Prepared via a Suzuki coupling reaction involving a boron compound and vinyl iodide. researchgate.net

(10Z,12Z)-Hexadecadien-1-ol : Prepared from a (12Z)-hexadecen-10-yn-1-ol intermediate. researchgate.net

These synthetic alcohols can then be oxidized to their corresponding aldehydes for further biological testing. tandfonline.com The synthesis and testing of all geometric isomers remain a critical step in confirming the identity of new pheromones and understanding the structure-activity rules that govern insect behavior. tandfonline.com

Emerging Research Frontiers and Methodological Advancements

Genomic and Proteomic Insights into Pheromone Production and Reception

Advances in genomics and proteomics have revolutionized the understanding of how insects synthesize and detect chemical signals like 10Z,12E-Hexadecadienal, also known as bombykal (B13413). In the silkworm moth, Bombyx mori, this compound is a minor but significant component of the female sex pheromone blend, acting as an antagonist to the primary component, bombykol (B110295). bbk.ac.uk

Pheromone Production: The biosynthesis of moth sex pheromones occurs in the pheromone gland (PG) and is initiated from acetyl-CoA through fatty acid synthesis. nih.govresearchgate.net The pathway leading to the direct precursor of bombykal, the alcohol bombykol ((10E,12Z)-hexadecadien-1-ol), has been extensively studied. nih.gov Research has identified a suite of genes and enzymes crucial for this process. A key enzyme is a bifunctional desaturase, Bmpgdesat1, which uniquely catalyzes two consecutive desaturation steps to create the conjugated diene system from a palmitate precursor. pnas.org The final step in bombykol synthesis is the reduction of the fatty acyl precursor, catalyzed by a pheromone-gland-specific fatty acyl reductase (pgFAR). nih.govnih.gov

The conversion of bombykol to the aldehyde this compound represents the terminal step in the pathway. While this step is less understood, comparative transcriptomic studies between B. mori and its wild ancestor B. mandarina (which only uses bombykol) have pinpointed candidate genes. nih.gov Differentially expressed genes encoding alcohol oxidases (AOs), aldehyde reductases (ARs), and aldehyde oxidases (AOXs) are believed to be involved in the formation and metabolism of bombykal. nih.gov For instance, some aldo-keto reductases have been proposed to be involved in reducing 10E,12Z-hexadecadienal in B. mori. nih.govmdpi.com

Table 1: Key Genes and Proteins in the Biosynthesis of this compound and its Precursor in Bombyx mori

| Gene/Protein | Family/Type | Function | Reference |

|---|---|---|---|

| Bmpgdesat1 | Fatty Acyl-CoA Desaturase | Bifunctional enzyme that creates the conjugated diene system. | pnas.org |

| pgFAR | Fatty-Acyl Reductase | Reduces the fatty-acyl precursor to the alcohol (bombykol). | nih.govnih.gov |

| BmACP | Acyl Carrier Protein | Involved in fatty acid synthesis and transport of precursors. | researchgate.netresearchgate.net |

| BmorAO/AR/AOX | Alcohol/Aldehyde Oxidoreductases | Candidate enzymes for the terminal conversion of bombykol to bombykal. | nih.gov |

Pheromone Reception: The reception of this compound begins in the male moth's antennae. Odorant-binding proteins (OBPs) capture the hydrophobic pheromone molecules and transport them through the aqueous sensillum lymph to the olfactory receptors (ORs). scispace.comnih.gov In B. mori, these OBPs are classified into subfamilies, including pheromone-binding proteins (PBPs) and general odorant-binding proteins (GOBPs). researchgate.net While several OBPs, such as BmorPBP1, can bind both bombykol and bombykal, BmorGOBP2 shows a remarkable ability to discriminate between the two, binding bombykol but not bombykal effectively. scispace.comnih.govresearchgate.netrsc.org This suggests a role for specific OBPs in filtering and sorting chemical signals before they reach the receptors.

The specificity of the olfactory system is ultimately determined by the ORs, which are ligand-gated ion channels located on the dendrites of olfactory sensory neurons. frontiersin.org Research has identified specific receptors for the components of the B. mori pheromone blend. While BmorOR1 responds primarily to bombykol, a distinct receptor, BmorOR3, is specifically tuned to detect this compound (bombykal). frontiersin.org This dedicated receptor ensures that the behavioral response to the antagonist is precisely mediated.

Table 2: Key Proteins in the Reception of this compound in Bombyx mori

| Protein | Family/Type | Function | Reference |

|---|---|---|---|

| BmorPBP1 | Pheromone-Binding Protein (PBP) | Binds and transports bombykol and bombykal across the sensillum lymph. | scispace.comresearchgate.net |

| BmorGOBP2 | General Odorant-Binding Protein (GOBP) | Discriminates between bombykol and bombykal, binding preferentially to bombykol. | bbk.ac.ukscispace.comnih.gov |

| BmorOR3 | Olfactory Receptor (OR) | Specifically tuned to detect this compound (bombykal). | frontiersin.org |

| BmorOrco | Olfactory Receptor Co-receptor | Forms a heteromeric complex with BmorOR3, essential for function. | plos.org |

Advanced Bioassays and Behavioral Ecology Studies

The investigation of pheromone function has been greatly enhanced by the development of sophisticated bioassays that allow researchers to probe the interactions between pheromones, proteins, and neurons with high precision.

Heterologous Expression Systems: A powerful technique for studying the function of olfactory proteins is their expression in heterologous systems, such as Xenopus oocytes or cultured insect cells. plos.org By co-expressing an olfactory receptor like BmorOR3 with its obligatory co-receptor (Orco), researchers can create a functional receptor in a controlled environment. plos.org Applying this compound to these cells and measuring the resulting electrical current using techniques like two-electrode voltage-clamp allows for precise characterization of the receptor's specificity and sensitivity. plos.orgresearchgate.net

Advanced Binding Assays: To quantify the interaction between pheromones and odorant-binding proteins, researchers have moved beyond simple fluorescence assays. A "two-phase" binding assay has been developed to better mimic physiological conditions by incubating the aqueous protein with ligands dissolved in a hexane (B92381) phase. bbk.ac.ukscispace.com Furthermore, high-throughput electrospray ionization-mass spectrometry (ESI-MS) provides a direct way to measure the formation of protein-ligand complexes, confirming the binding or lack of binding between proteins like BmorPBP1 and bombykal. rsc.org

In Vivo Functional Genomics: RNA interference (RNAi) has become a critical tool for validating gene function within a living organism. acs.org By injecting double-stranded RNA corresponding to a target gene (e.g., an OBP or an enzyme in the biosynthetic pathway), researchers can selectively silence that gene's expression. researchgate.netresearchgate.net Observing the subsequent changes in pheromone production or in the insect's response to pheromones (measured via electroantennography or behavioral assays) provides strong evidence for the gene's role in chemical communication. acs.org

Table 3: Modern Bioassays in Pheromone Research

| Technique | Application | Key Finding Related to this compound | Reference |

|---|---|---|---|

| Heterologous Expression (Xenopus Oocytes) | Functional characterization of olfactory receptors. | Confirmed that BmorOR3 is a specific receptor for this compound. | frontiersin.orgplos.org |

| Two-Phase Binding Assay | Studying protein-ligand interactions in a biphasic system. | Showed that BmorGOBP2 can discriminate between bombykol and bombykal. | bbk.ac.ukscispace.com |

| RNA Interference (RNAi) | In vivo gene function analysis by silencing gene expression. | Used to confirm the function of genes in pheromone biosynthesis and reception. | researchgate.netresearchgate.netacs.org |

| Electroantennography (EAG) | Measures the overall electrical response of the antenna to an odorant. | Quantifies the sensitivity of the moth's antenna to this compound. | plos.orgacs.org |

Interdisciplinary Approaches in Chemical Communication Research

Modern breakthroughs in understanding chemical communication rely on the convergence of multiple scientific fields. The study of this compound and its related pathways exemplifies this interdisciplinary approach.

The process often begins with genomics and transcriptomics , where researchers sequence the pheromone gland transcriptome to identify all expressed genes. nih.gov This provides a list of candidates that might be involved in biosynthesis. This is followed by functional genomics , where techniques like RNAi are used to test the function of these candidate genes in vivo. researchgate.net

Simultaneously, biochemistry and structural biology are used to investigate the protein players. Proteins are expressed, purified, and their binding affinities to ligands like this compound are measured. nih.gov X-ray crystallography can then be used to solve the three-dimensional structure of these proteins, revealing how a ligand is accommodated in the binding pocket and explaining the basis of binding specificity, as was done for BmorGOBP2. bbk.ac.ukscispace.com

Finally, these molecular insights are connected to the whole organism through neurophysiology and behavioral ecology . Electrophysiological recordings from single olfactory neurons (single-sensillum recording) can pinpoint the exact neurons that respond to this compound, while behavioral assays in wind tunnels or olfactometers reveal how the perception of this specific molecule ultimately influences the insect's mating behavior. plos.org This integrated approach, from gene to behavior, provides a comprehensive picture of the role of a single chemical compound in an animal's life.

Sustainable Production Technologies for Semiochemicals

The commercial use of semiochemicals like this compound for pest management (e.g., in mating disruption) requires a reliable and cost-effective supply. Traditional chemical synthesis can be complex and expensive, especially for structurally intricate molecules. This has spurred the development of sustainable, biotechnology-based production platforms.

A promising frontier is the use of metabolically engineered microorganisms, such as the yeast Saccharomyces cerevisiae, as "cell factories." wiley.com By introducing the genes for the key biosynthetic enzymes from insects—such as the desaturases and reductases—into yeast, it is possible to hijack the yeast's fatty acid metabolism to produce specific moth pheromones or their immediate precursors. wiley.comresearchgate.net

Another innovative approach is the creation of "plant factories." Scientists have successfully engineered plants, such as Camelina sativa and Nicotiana benthamiana, to produce moth pheromones. researchgate.net By expressing the insect biosynthetic genes in the plant, the plant's own oil production machinery can be redirected to synthesize the target pheromone compounds. researchgate.net These methods have been demonstrated for pheromones with conjugated diene structures similar to that of the precursor of this compound. wiley.comresearchgate.net These biotechnological strategies offer a green, scalable, and potentially more economical alternative to chemical synthesis, paving the way for the widespread and sustainable application of complex semiochemicals in agriculture.

Q & A

Q. How to ethically source and cite proprietary data on this compound from industry partnerships?

- Methodological Answer : Negotiate data-sharing agreements upfront, specifying embargo periods and citation formats. Use persistent identifiers (DOIs) for licensed datasets. Disclose partnerships in funding statements .

Tables for Quick Reference

Table 1 : Common Analytical Techniques for this compound

Table 2 : Recommended Repositories for Data Sharing

| Repository | Data Type Accepted | Compliance Standard |

|---|---|---|

| MetaboLights | Metabolomics datasets | FAIR |

| ChEMBL | Bioactivity data | MIAME |

| Zenodo | Raw instrumentation logs | CC-BY |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.